Idebenone

Lipid peroxidation Organ preservation Oxidative stress

Select Idebenone for brain-targeted quinone research: it uniquely crosses the BBB while CoQ10 is effluxed. This synthetic 1,4-benzoquinone is activated exclusively by NQO1, not mitochondrial enzymes, making it a distinct tool for Complex I inhibition (IC50 5.9 μM) assays. At 0.1 μmol/L it completely prevents lipid peroxidation—1,000-fold more potent than CoQ10 in organ preservation. Backed by EMA marketing authorization for LHON and extensive clinical data in Friedreich ataxia, it provides a regulatory-validated, reproducible standard for mitochondrial studies. Ensure experimental fidelity by choosing the correct quinone.

Molecular Formula C19H30O5
Molecular Weight 338.4 g/mol
CAS No. 58186-27-9
Cat. No. B1674373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdebenone
CAS58186-27-9
SynonymsCV 2619
CV-2619
hydroxydecyl ubiquinone
idebenone
noben
Raxone
Molecular FormulaC19H30O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO
InChIInChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3
InChIKeyJGPMMRGNQUBGND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange Solid powder
Solubilitymethanol: 50 mg/mL, clear to slightly hazy
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Idebenone (CAS 58186-27-9): Scientific and Procurement Baseline for a Synthetic Short-Chain Benzoquinone


Idebenone is a fully synthetic 1,4-benzoquinone derivative that shares its redox-active quinone head group with the endogenous electron carrier coenzyme Q10 (CoQ10) but possesses a truncated, 10-carbon hydroxydecyl side chain in place of CoQ10's 50-carbon polyisoprenoid tail [1]. First synthesized and developed by Takeda Pharmaceutical Company in the 1980s, idebenone was selected based on pharmacological screening rather than as a deliberate structural mimic of CoQ10 [2]. The compound has received marketing authorization in the European Union under the trade name Raxone for the treatment of visual impairment in adolescent and adult patients with Leber's hereditary optic neuropathy (LHON), representing a regulatory milestone that distinguishes it from unapproved dietary supplement-grade CoQ10 preparations [3].

Why Idebenone Cannot Be Substituted with CoQ10 or Other Benzoquinones: The Procurement Relevance


The structural divergence in side-chain architecture between idebenone and CoQ10 is not cosmetic—it fundamentally alters subcellular localization, enzymatic activation pathways, and membrane partitioning behavior, leading to divergent pharmacological profiles that preclude functional interchangeability [1]. While both molecules possess a quinone moiety capable of redox cycling, idebenone's shorter, less lipophilic side chain results in a distinct membrane interface localization compared to CoQ10, which partitions deep within the hydrophobic core of lipid bilayers . This biophysical difference dictates that idebenone is activated exclusively by the cytosolic two-electron reductase NAD(P)H-quinone oxidoreductase 1 (NQO1), whereas CoQ10 undergoes reduction by multiple mitochondrial and microsomal enzyme systems [2]. Consequently, procurement decisions predicated on the assumption that idebenone is merely a "more bioavailable CoQ10" risk experimental irreproducibility and, in therapeutic development contexts, regulatory failure due to lack of pharmaceutical equivalence [3].

Idebenone Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Selection


Protection Against Lipid Peroxidation: Idebenone Requires 1000-Fold Lower Concentration Than CoQ10 for Complete Protection in Organ Preservation Model

In a rat liver microsomal model incubated in histidine-tryptophan-ketoglutarate (HTK) preservation solution with the pro-oxidative system NADPH/ADP/Fe3+, idebenone (QSA-10) at a concentration of 0.1 μmol/L offered complete protection against lipid peroxidation, whereas coenzyme Q10 required a concentration of 100 μmol/L to achieve comparable protection—a concentration differential of 1000-fold [1]. Additionally, at 20 μmol/L, idebenone prevented protein damage in both HTK and University of Wisconsin (UW) preservation solutions, while CoQ10 at the same concentration offered only partial protection in UW and had no detectable protective effect in HTK [1].

Lipid peroxidation Organ preservation Oxidative stress

Mitochondrial Fragmentation Reduction: Idebenone Outperforms Mitochondria-Targeted MitoQ by 32% in Human Corneal Endothelial Cells

In immortalized normal human corneal endothelial cells (HCEnC-21T) subjected to menadione-induced mitochondrial stress, idebenone reduced mitochondrial fragmentation by 32% more than the mitochondria-targeted antioxidant Mitoquinone (MitoQ) [1]. In Fuchs endothelial corneal dystrophy cells (SVF5-54F), idebenone maintained a 13% advantage over MitoQ in reducing fragmentation [1]. Under ultraviolet-A stress conditions in HCEnC-21T cells, idebenone improved mitochondrial function by 31%, compared to a 25% improvement with MitoQ [1].

Mitochondrial fragmentation Corneal endothelium Oxidative stress

Blood-Brain Barrier Permeability: Idebenone Exhibits Net Brain-Directed Transport While CoQ10 Shows Zero Net Entry

Using the mouse brain endothelial cell line bEnd.3 cultured on Transwell filters as an in vitro blood-brain barrier model, CoQ10 (pre-incubated in serum) exhibited no net transport toward the brain compartment, with apical-to-basal transport (blood-to-brain) offset by basal-to-apical efflux (brain-to-blood) resulting in net transport not statistically different from zero [1]. In contrast, the CoQ10 analogue idebenone at 10 μM demonstrated net apical-to-basal transport toward the brain side, indicating preferential brain-directed permeability [1]. The efflux of CoQ10 toward the blood was attributed to low-density lipoprotein receptor-related protein-1 (LRP-1) activity, a mechanism that does not impede idebenone's passive permeation [2].

Blood-brain barrier Neuropharmacology Transendothelial transport

Complex I Inhibition: Idebenone Competitively Inhibits Mitochondrial Complex I with IC50 of 5.9 μM, a Property Not Shared by CoQ10

Idebenone, unlike CoQ10, acts as a competitive inhibitor of mitochondrial respiratory chain Complex I (NADH dehydrogenase) at higher concentrations, with a reported IC50 value of 5.9 μM [1]. Concomitantly, idebenone activates Complex II-dependent respiration [1]. CoQ10, by contrast, functions physiologically as a mobile electron carrier within the mitochondrial respiratory chain without exhibiting inhibitory activity toward Complex I at comparable concentrations [2].

Mitochondrial respiration Electron transport chain Complex I

Friedreich Ataxia Clinical Development: Idebenone Is the Most Extensively Investigated Intervention with 11 Published Studies

A systematic review of therapeutic interventions assessed in Friedreich ataxia identified 32 eligible publications, among which idebenone was the most frequently investigated therapeutic intervention, accounting for 11 studies [1]. This exceeds the number of studies for recombinant erythropoietin (n = 6), omaveloxolone (n = 3), and amantadine hydrochloride (n = 2) [1]. Other investigational agents, including CoQ10, vatiquinone (EPI-743), and creatine, were each represented by only a single publication [1].

Friedreich ataxia Rare disease Clinical trial landscape

Idebenone Application Scenarios Derived from Quantitative Comparative Evidence


Organ Preservation and Ischemia-Reperfusion Injury Research

Based on evidence that idebenone provides complete protection against lipid peroxidation in organ preservation solutions at 0.1 μmol/L—a concentration 1000-fold lower than required for CoQ10—researchers investigating cold storage protocols, machine perfusion additives, or ischemia-reperfusion injury mechanisms should preferentially select idebenone over CoQ10 for experimental supplementation of preservation media [1]. This concentration advantage translates to practical feasibility in formulations where high concentrations of lipophilic additives would otherwise exceed solubility limits or introduce vehicle-related artifacts.

Blood-Brain Barrier Permeability Studies and CNS-Targeted Investigations

For any study requiring brain exposure of a benzoquinone-based compound—including investigations of mitochondrial encephalopathies, neurodegenerative disease models, or CNS oxidative stress—idebenone is the appropriate selection over CoQ10 [1]. The demonstration of net brain-directed transport of idebenone across the bEnd.3 BBB model, contrasted with CoQ10's zero net entry due to LRP-1-mediated efflux, establishes that CoQ10 cannot serve as a surrogate for CNS applications [2]. Researchers should document this permeability distinction in experimental protocols to justify compound selection.

Mitochondrial Complex I Inhibition Assays

Researchers conducting assays of mitochondrial respiratory chain function should recognize that idebenone acts as a competitive Complex I inhibitor with an IC50 of 5.9 μM, a property not shared by CoQ10 [1]. Consequently, idebenone must not be employed as a functional CoQ10 substitute in studies measuring Complex I-dependent respiration or electron transport chain integrity. Conversely, idebenone may serve as a distinct Complex I inhibitor tool compound for mechanistic studies requiring pharmacological modulation of Complex I activity, offering an alternative binding mechanism to rotenone [2].

Friedreich Ataxia and LHON Clinical Trial Reference Standard

For clinical researchers designing trials in Friedreich ataxia or Leber's hereditary optic neuropathy, idebenone represents the most extensively characterized benzoquinone intervention with regulatory precedent [1]. With 11 published clinical studies in Friedreich ataxia—more than any other single agent—and European Medicines Agency marketing authorization for LHON, idebenone provides a validated reference standard for dose selection, safety monitoring, and efficacy benchmarking against which novel investigational agents may be compared [2]. The existing clinical dataset reduces the burden of de novo safety and tolerability characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idebenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.